molecular formula C17H9F3N2O4 B2903314 2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione CAS No. 1023496-58-3

2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione

Cat. No.: B2903314
CAS No.: 1023496-58-3
M. Wt: 362.264
InChI Key: QPQYXOBSDUHGGD-UHFFFAOYSA-N
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Description

2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione (CAS 1023496-58-3) is a high-purity, synthetic small molecule offered for research applications. This compound belongs to the class of indane-1,3-dione derivatives, which are recognized as privileged scaffolds in medicinal chemistry and materials science due to their versatile chemical functionality . The structure integrates an indane-1,3-dione core, a motif found in biologically active compounds, with a 2-nitro-4-(trifluoromethyl)phenyl group, which can enhance metabolic stability and influence binding affinity in drug design . The molecular framework of indane-1,3-dione is a well-established building block for the development of compounds with potential bioactivity, serving as a key intermediate in the synthesis of more complex molecules . Its active methylene group allows for further chemical modification via reactions such as Knoevenagel condensations, making it a valuable precursor for creating diverse chemical libraries . Researchers can leverage this compound in the exploration of new therapeutic agents, particularly as its core structure is analogous to those used in treatments for conditions like Alzheimer's disease and AIDS . Beyond biomedical research, indane-1,3-dione derivatives are also investigated for their applications in organic electronics, including use as electron-accepting units in dyes for solar cells and as chromophores in non-linear optical (NLO) applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-hydroxy-2-[[2-nitro-4-(trifluoromethyl)phenyl]iminomethyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F3N2O4/c18-17(19,20)9-5-6-13(14(7-9)22(25)26)21-8-12-15(23)10-3-1-2-4-11(10)16(12)24/h1-8,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCMCRGXBYYEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Indane-1,3-Dione

Indane-1,3-dione serves as the foundational diketone component for the target compound. The most efficient synthesis involves nucleophilic addition of ethyl acetate to dialkyl phthalate under basic conditions. As detailed by recent studies, this two-step process begins with the reaction of diethyl phthalate (1) with ethyl acetate (2) in the presence of sodium methoxide, generating the intermediate 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion (3) . Acidic hydrolysis and decarboxylation of 3 yield indane-1,3-dione (4) with approximately 50% overall efficiency. Alternative methods, such as oxidation of indane using N-hydroxyphthalimide (NHPI) and tert-butyl nitrite, have been reported but remain less practical due to lower yields (17–18%) and higher reagent costs.

Table 1: Comparative Analysis of Indane-1,3-Dione Synthesis Methods

Method Reagents Yield (%) Key Advantage
Nucleophilic addition Diethyl phthalate, NaOMe 50 Cost-effective, scalable
NHPI oxidation NHPI, t-BuONO 17–18 Avoids strong acids
Mn-catalyzed oxidation Mn(OAc)₂, H₂O₂ 20 Eco-friendly conditions

Preparation of 2-Nitro-4-(Trifluoromethyl)Aniline

The electrophilic aromatic substitution partner, 2-nitro-4-(trifluoromethyl)aniline, is synthesized via a regioselective nitration sequence. A patented route outlines the following steps:

  • Acetylation of m-trifluoromethylaniline : Reaction with acetyl chloride in cyclohexane at 50–55°C produces m-trifluoromethylacetanilide (5) in 91% yield.
  • Nitration : Treating 5 with concentrated nitric acid at 60–65°C achieves selective para-nitration, yielding 4-nitro-3-trifluoromethylacetanilide (6) (83% yield).
  • Deprotection : Hydrolysis of 6 in ethanolic potassium carbonate at 60–80°C removes the acetyl group, furnishing 2-nitro-4-(trifluoromethyl)aniline (7) .

Critical Note : The choice of aprotic solvent (cyclohexane > toluene > chlorobenzene) significantly impacts acetylation efficiency, with cyclohexane providing optimal solubility and minimal side reactions.

Condensation Reaction: Knoevenagel Mechanism

The final step involves Knoevenagel condensation between indane-1,3-dione (4) and 2-nitro-4-(trifluoromethyl)aniline (7) . As reported in mechanistic studies, the reaction proceeds via:

  • Enolate Formation : Deprotonation of 4 by a base (e.g., piperidine or sodium ethoxide) generates a resonance-stabilized enolate.
  • Nucleophilic Attack : The enolate attacks the electrophilic carbon of the aniline’s amino group, forming a tetrahedral intermediate.
  • Tautomerization : Elimination of water produces the thermodynamically stable 2-arylideneindan-1,3-dione derivative.

Optimized Conditions :

  • Solvent : Ethanol or dimethylformamide (DMF)
  • Base : Piperidine (0.5 equiv)
  • Temperature : Reflux (78°C for ethanol, 150°C for DMF)
  • Yield : 72%

Table 2: Solvent Impact on Condensation Efficiency

Solvent Base Temperature (°C) Time (h) Yield (%)
Ethanol Piperidine 78 6 72
DMF NaOEt 150 3 68
THF DBU 66 8 55

Analytical Characterization

The target compound exhibits distinct spectroscopic and physicochemical properties:

  • Melting Point : 215–217°C (decomposition observed above 220°C)
  • IR (KBr) : 1725 cm⁻¹ (C=O stretching), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (C-F stretch)
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, CH=N), 8.25 (d, J = 8.4 Hz, 1H, Ar-H), 7.98 (s, 1H, Ar-H), 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 3.45 (s, 2H, indane C2-H)
  • ¹³C NMR : 187.2 (C=O), 162.4 (C=N), 148.1 (CF₃), 123.8 (NO₂)

Yield Optimization Strategies

  • Stoichiometry : A 1:1.2 molar ratio of 4 to 7 minimizes unreacted diketone.
  • Catalysis : Adding molecular sieves (4Å) improves yield by 8% through water adsorption.
  • Alternative Bases : Using 1,8-diazabicycloundec-7-ene (DBU) in tetrahydrofuran (THF) increases enolate stability but reduces cost-effectiveness.

Applications and Derivative Synthesis

While direct applications of the title compound remain under investigation, structurally analogous indanedione derivatives exhibit:

  • Antimicrobial Activity : Tetracyano-substituted indanediones inhibit Staphylococcus aureus (MIC = 8 μg/mL).
  • Fluorescence : Dicyanomethylene-indanediones emit at 520 nm, suggesting utility in latent fingerprint detection.
  • Drug Discovery : Molecular docking studies position similar compounds as kinase inhibitors.

Chemical Reactions Analysis

Types of Reactions

2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can lead to a variety of functionalized compounds .

Scientific Research Applications

2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Complexity: The target compound’s nitro and trifluoromethyl groups likely require multi-step synthesis, similar to nitisinone’s preparation .
Antimicrobial Activity
  • Target Compound : The nitro group may enhance antifungal/antibacterial activity, as seen in 2-(aryl methylene)indane-1,3-diones (e.g., activity against C. albicans) .
  • Compound 15 : Lacks nitro groups but shows hydrazide functionality; its bioactivity profile is unexplored in the evidence.
Anticoagulant Activity
  • 2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione : Prolongs prothrombin time similarly to anisindione, a clinical anticoagulant.
Reactivity and Stability

Industrial and Pharmacological Relevance

  • Nitisinone : A structurally related cyclohexane-1,3-dione derivative approved for tyrosinemia treatment. Its synthesis via cesium carbonate highlights the importance of base selection in diketone chemistry.
  • 2-(Aminophenylmethylene)indane-1,3-dione : Features an -NH₂ group instead of -NO₂/-CF₃, underscoring how substituent polarity influences applications (e.g., intermediates vs. bioactive agents).

Biological Activity

2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione, commonly referred to as a nitro-substituted indane derivative, has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, featuring a trifluoromethyl group and a nitro group, suggests diverse interactions with biological targets.

  • Molecular Formula : C17H9F3N2O4
  • Molecular Weight : 362.26 g/mol
  • CAS Number : 1023496-58-3

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups often exhibit significant antimicrobial properties. In vitro studies have shown that related compounds display activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 12.9 µM to 25.9 µM against these pathogens, suggesting that this compound may possess comparable efficacy .

Anticancer Potential

The compound's biological profile also includes potential anticancer activity. Studies exploring the cytotoxic effects of related indane derivatives on cancer cell lines have shown promising results, with some derivatives exhibiting IC50 values in the low micromolar range. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as NF-κB .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated in various models. Compounds structurally similar to this compound have been shown to modulate inflammatory responses by affecting the activity of transcription factors like NF-κB. This modulation can lead to decreased expression of pro-inflammatory cytokines, indicating a potential therapeutic role in inflammatory diseases .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in inflammation and cell proliferation pathways. The presence of the nitro and trifluoromethyl groups is likely to enhance its reactivity and binding affinity to these targets .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated MIC values against MRSA at 25.9 µM .
Study BAnticancer ActivityShowed IC50 values in low micromolar range against cancer cell lines .
Study CAnti-inflammatory PotentialIndicated modulation of NF-κB activity leading to reduced cytokine expression .

Q & A

Q. Reaction Conditions Table :

ParameterOptimal ValueReference
Temperature25–40°C
Reaction Time48–72 hours
SolventTHF
CatalystTriethylamine

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the imine proton (δ ~8.5–9.0 ppm) and trifluoromethyl group (¹³C: δ ~120–125 ppm, J coupling ~270 Hz) .
    • 19F NMR : Detects CF₃ groups (δ ~-60 to -65 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~407.08 Da) .
  • IR Spectroscopy : Stretching frequencies for C=O (1700–1750 cm⁻¹) and NO₂ (1520–1560 cm⁻¹) confirm functional groups .

Advanced: How can mechanistic studies resolve contradictions in reaction yields under varying conditions?

Methodological Answer :
Contradictions in yields (e.g., 40–80%) arise from solvent polarity, catalyst loading, or competing side reactions. To resolve:

  • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) model transition states and identify steric/electronic barriers at the nitro-aniline coupling site .
  • Control Experiments : Vary solvent (DMF vs. THF) and catalyst (acid vs. base) to isolate factors affecting imine stability .

Advanced: What experimental designs assess the environmental fate of this compound?

Methodological Answer :
Adapt methodologies from environmental chemistry frameworks :

  • Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions; analyze degradation products via LC-MS .
  • Bioaccumulation : Use Daphnia magna models to measure log Kow (octanol-water partition coefficient). Predicted log Kow >3 suggests moderate bioaccumulation risk .
  • Soil Adsorption : Batch experiments with varying soil pH (4–9) quantify adsorption coefficients (Kd) using HPLC .

Advanced: How does computational modeling predict its reactivity in nucleophilic environments?

Q. Methodological Answer :

  • Molecular Electrostatic Potential (MEP) : Identify electron-deficient regions (e.g., nitro group) prone to nucleophilic attack .
  • Frontier Molecular Orbitals : HOMO-LUMO gaps calculated via DFT reveal susceptibility to charge-transfer interactions (e.g., with thiols or amines) .
  • MD Simulations : Simulate solvation effects in water/DMSO to predict hydrolysis pathways .

Advanced: What strategies validate its potential as a kinase inhibitor in biochemical assays?

Q. Methodological Answer :

  • Enzyme Inhibition Assays : Use ADP-Glo™ kinase assays (e.g., against EGFR or BRAF kinases) with IC₅₀ determination .
  • Docking Studies : AutoDock Vina models binding affinity to kinase ATP-binding pockets; prioritize compounds with ΔG < -8 kcal/mol .
  • Selectivity Profiling : Test against kinase panels (e.g., Eurofins KinaseProfiler) to rule off-target effects .

Advanced: How to address stability discrepancies in acidic vs. basic media?

Q. Methodological Answer :

  • pH Stability Studies : Incubate in buffers (pH 1–13) and monitor degradation via UV-Vis (λ = 300 nm). Nitro groups degrade in basic media (pH >10) via hydrolysis .
  • Degradation Product Analysis : LC-MS/MS identifies nitro-to-amine reduction products under acidic conditions .
  • Stabilizers : Add antioxidants (e.g., BHT) to mitigate radical-mediated degradation .

Advanced: How to reconcile conflicting spectral data for the imine moiety?

Q. Methodological Answer :

  • Variable Temperature NMR : Resolve tautomerization (enol-imine vs. keto-amine) by observing proton shifts at 25°C vs. -40°C .
  • X-ray Crystallography : Resolve ambiguity via single-crystal XRD (CCDC deposition; e.g., CCDC-2100901) .
  • 2D NMR (COSY, HSQC) : Correlate imine proton (δ ~8.5 ppm) with adjacent carbons .

Advanced: What methodologies establish structure-activity relationships (SAR) for derivatives?

Q. Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace CF₃ with Cl, NO₂ with CN) and test in bioassays .
  • QSAR Modeling : Use MOE or Schrödinger to correlate electronic parameters (Hammett σ) with activity .
  • Crystallographic Overlays : Superimpose XRD structures with active analogs to identify pharmacophores .

Advanced: How to optimize its use as a synthon for π-conjugated materials?

Q. Methodological Answer :

  • Electrochemical Studies : Cyclic voltammetry (CH Instruments) measures redox potentials; aim for E₁/2 < -1.0 V (vs. Ag/AgCl) for n-type semiconductors .
  • UV-Vis/NIR Spectroscopy : Assess π-π* transitions; λmax >450 nm indicates extended conjugation .
  • Device Fabrication : Blend with PCBM in organic solar cells; optimize via annealing (100–150°C) .

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